The scientific interest in Hexahydro-1H-furo[3,4-c]pyrrole primarily stems from its potential applications in various research fields:
Derivatives of this compound have been investigated for their potential biological activities, including anticancer properties. One study explored the synthesis and evaluation of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives as PARP-1 inhibitors, enzymes involved in DNA repair, for their potential as anticancer agents [].
The unique ring structure of Hexahydro-1H-furo[3,4-c]pyrrole makes it an interesting building block for the synthesis of more complex molecules. Researchers have explored its utilization as a precursor for the synthesis of various heterocyclic compounds with potential applications in drug discovery and material science [].
Hexahydro-1H-furo[3,4-c]pyrrole is a bicyclic compound characterized by its unique structural framework, consisting of a furan and pyrrole moiety fused together. Its molecular formula is , and it has a molar mass of approximately 113.16 g/mol. This compound exists in various stereoisomeric forms, with the (3aR,6aS) configuration being one of the most studied. Hexahydro-1H-furo[3,4-c]pyrrole is notable for its potential applications in medicinal chemistry and organic synthesis due to its interesting chemical properties and biological activities .
Research has indicated that hexahydro-1H-furo[3,4-c]pyrrole exhibits notable biological activities. It has been evaluated for:
The synthesis of hexahydro-1H-furo[3,4-c]pyrrole can be achieved through various methods:
Hexahydro-1H-furo[3,4-c]pyrrole finds applications in various fields:
Interaction studies involving hexahydro-1H-furo[3,4-c]pyrrole have focused on its binding affinity with biological targets:
Several compounds share structural similarities with hexahydro-1H-furo[3,4-c]pyrrole. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | 1.00 |
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole | C6H11NO | 0.97 |
Octahydrofuro[3,4-c]pyridine hydrochloride | C9H14N2O | 0.90 |
4-Methyloctahydro-1H-4,7-epoxyisoindole hydrochloride | C12H17NO2 | 0.83 |
Hexahydro-1H-furo[3,4-c]pyrrole is unique due to its specific bicyclic structure and promising biological activities that differentiate it from other similar compounds. Its potential as a therapeutic agent continues to drive research interest in this area.